molecular formula C10H14N2 B1393034 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 885275-16-1

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B1393034
CAS No.: 885275-16-1
M. Wt: 162.23 g/mol
InChI Key: HWCKTLUUWDOMTP-UHFFFAOYSA-N
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Description

Historical Context of Benzazepine Derivatives in Medicinal Chemistry

The development of benzazepine derivatives in medicinal chemistry traces its origins to the broader exploration of seven-membered heterocyclic compounds and their therapeutic potential. The historical trajectory of these compounds began with the serendipitous discovery of benzodiazepines in the late 1950s by Leo Sternbach at Hoffman-La Roche laboratories. While working with quinazoline-3-oxides, Sternbach observed unexpected ring-expanded products that led to the first clinically approved benzodiazepine, chlordiazepoxide, followed by diazepam in 1963. This breakthrough established the foundation for understanding seven-membered nitrogen heterocycles as viable pharmaceutical scaffolds.

The evolution from benzodiazepines to benzazepines represented a significant advancement in heterocyclic medicinal chemistry. Unlike their diazepine counterparts, benzazepines offered unique structural features that enabled different pharmacological profiles and reduced potential for certain adverse effects associated with traditional benzodiazepines. The structural modification from a 1,4-diazepine to a monoazepine framework provided medicinal chemists with new opportunities to fine-tune receptor selectivity and pharmacokinetic properties.

A pivotal moment in benzazepine medicinal chemistry occurred with the development of fenoldopam mesylate, which emerged as a vasodilator in peripheral arteries and demonstrated diuretic properties in the kidneys. Fenoldopam, approved by the Food and Drug Administration in September 1997, acts as a selective dopamine D₁ receptor partial agonist and marked the first successful clinical application of a benzazepine derivative for cardiovascular indications. This success provided significant optimism for the exploration of other benzazepine compounds with enhanced medicinal efficacy.

The synthetic accessibility of benzazepine derivatives has been greatly enhanced through the development of solid-phase synthesis methodologies. Research conducted by Boeglin and colleagues demonstrated a convenient and reliable solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, with 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine serving as a key scaffold. This methodology enabled efficient functionalization through acylation, sulfonation, reductive amination, alkylation, and cross-coupling reactions, significantly expanding the chemical space accessible for drug discovery efforts.

Contemporary research has revealed that benzazepine derivatives exhibit remarkable diversity in their biological targets and therapeutic applications. Recent structure-activity relationship studies have identified benzazepine analogues with high affinity for N-methyl-d-aspartate receptor subunits, particularly the GluN2B subunit, which represents a key therapeutic target for various neurological disorders. These findings have led to the development of radiofluorinated benzazepine derivatives for positron emission tomography imaging applications, demonstrating the continued evolution of this chemical class beyond traditional therapeutic applications.

Historical Milestone Year Significance Reference
Discovery of first benzodiazepine 1957 Foundation for seven-membered heterocycle drug discovery
Introduction of chlordiazepoxide 1960 First clinical benzazepine-related therapeutic
Approval of fenoldopam mesylate 1997 First benzazepine derivative for cardiovascular disease
Development of solid-phase synthesis 2007 Enhanced synthetic accessibility for drug discovery
Radiofluorinated imaging agents 2019 Expansion into diagnostic applications

Significance of Seven-Membered Nitrogen Heterocycles in Drug Discovery

Seven-membered nitrogen heterocycles, including azepanes and azepines, have emerged as structurally important motifs in contemporary drug discovery, representing a distinct class of compounds with unique conformational and pharmacological properties. The significance of these heterocyclic systems extends far beyond their structural novelty, encompassing their ability to serve as privileged scaffolds for targeting diverse biological systems and disease states. Research conducted over the past decade has revealed that seven-membered nitrogen heterocycles exhibit a remarkable range of biological activities, including antibacterial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties.

The conformational flexibility inherent in seven-membered rings provides distinct advantages in drug design compared to their five- and six-membered counterparts. This flexibility allows for optimal positioning of pharmacophoric elements required for target engagement while maintaining favorable physicochemical properties for drug development. The increased ring size compared to traditional five- and six-membered heterocycles offers additional space for substituent incorporation, enabling fine-tuning of selectivity profiles and pharmacokinetic characteristics.

Central nervous system drug development has particularly benefited from the incorporation of seven-membered nitrogen heterocycles. These compounds have demonstrated efficacy in treating various neurological and psychiatric disorders, with approved therapeutics spanning anxiolytics, anticonvulsants, and antidepressants. The ability of these heterocycles to penetrate the blood-brain barrier effectively, combined with their capacity for selective receptor binding, has established them as preferred scaffolds for central nervous system-targeted drug discovery efforts.

Recent investigations have revealed that seven-membered nitrogen heterocycles possess significant potential in antimicrobial drug development. Studies have shown that certain benzazepine derivatives exhibit pronounced inhibition against various pathogenic organisms, including Trypanosoma brucei brucei parasites, suggesting their utility in treating parasitic infections. This antimicrobial activity extends beyond antiparasitic effects, with research demonstrating antibacterial properties that may prove valuable in addressing the growing challenge of antimicrobial resistance.

The stereochemical aspects of seven-membered nitrogen heterocycles add another layer of complexity and opportunity in drug discovery. The presence of multiple conformational states and the possibility of introducing chiral centers at various positions enable the development of stereoisomerically pure compounds with enhanced selectivity and reduced off-target effects. This stereochemical control has proven particularly important in the development of compounds targeting specific receptor subtypes or enzyme isoforms.

Synthetic accessibility represents another crucial factor contributing to the significance of seven-membered nitrogen heterocycles in drug discovery. The development of efficient metal-free cascade approaches and domino synthesis strategies has made these heterocyclic scaffolds more readily available for medicinal chemistry applications. These synthetic methodologies enable the rapid generation of diverse compound libraries, facilitating structure-activity relationship studies and lead optimization efforts.

The pharmaceutical industry has recognized the value of seven-membered nitrogen heterocycles through the approval of numerous drugs containing these structural motifs. A comprehensive analysis of approved therapeutics reveals that these heterocycles are not confined to specific therapeutic areas but span a wide range of indications, from cardiovascular disease to neurological disorders. This broad therapeutic utility underscores the versatility of seven-membered nitrogen heterocycles as drug discovery platforms.

Therapeutic Area Representative Targets Biological Activities Reference
Central Nervous System N-methyl-d-aspartate receptors, serotonin receptors Neuroprotection, antidepressant, anxiolytic
Cardiovascular Dopamine D₁ receptors Vasodilation, diuretic effects
Infectious Disease Trypanosoma brucei enzymes Antiparasitic, antimicrobial
Oncology Cyclin-dependent kinases Antitumor, cell cycle inhibition
Inflammation Various inflammatory mediators Anti-inflammatory, immunomodulatory

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKTLUUWDOMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679992
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-16-1
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine involves the condensation of 3,4-dihydro-1H-benzo[B]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol. The reaction mixture is refluxed, leading to the formation of the desired product . Another approach involves the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Craft reaction and subsequent reduction and de-ketalation steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the reaction of 1-tetrahydronaphthalenone with hydroxylamine to form an oxime, followed by ring expansion and reduction processes to yield the desired compound . This method is significant for its simplicity and suitability for industrial production.

Inhibition of Nitric Oxide Synthase

A prominent application of 2,3,4,5-tetrahydro-1H-benzo[b]azepin derivatives is their role as selective inhibitors of human neuronal nitric oxide synthase (nNOS). Structure-activity relationship studies have identified several potent inhibitors that demonstrate efficacy in reducing neuropathic pain in animal models . These findings suggest potential therapeutic uses in pain management and neuroprotection.

Antiparasitic Properties

Research has also indicated that derivatives of this compound can exhibit antiparasitic properties. For instance, certain paullone-derived compounds have shown effectiveness against Trypanosoma brucei brucei parasites. This highlights the compound's potential in developing treatments for parasitic infections .

Neuropathic Pain Management

The selective nNOS inhibitors derived from 2,3,4,5-tetrahydro-1H-benzo[b]azepin have been evaluated for their therapeutic potential in treating neuropathic pain. In vivo studies demonstrated that these inhibitors could alleviate pain symptoms effectively while maintaining a favorable safety profile .

Potential in Drug Development

Given their diverse biological activities, compounds based on 2,3,4,5-tetrahydro-1H-benzo[b]azepine may serve as valuable scaffolds in drug discovery programs aimed at treating various diseases, including neurodegenerative disorders and infectious diseases.

Case Study 1: nNOS Inhibitors

In a study focusing on 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine:

  • Objective : To evaluate the efficacy of these compounds as nNOS inhibitors.
  • Results : Several compounds showed high selectivity and potency against nNOS with minimal off-target effects.
  • : These findings support further development for clinical applications in neuropathic pain management .

Case Study 2: Antiparasitic Activity

A project investigating the structure–activity relationships of paullones revealed:

  • Objective : To identify effective antiparasitic agents.
  • Results : Certain derivatives demonstrated significant inhibition of Trypanosoma brucei brucei.
  • : This indicates potential for developing new treatments for parasitic infections .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

1,5-Benzodiazepinones

  • Structure : Feature a fused benzene and diazepine ring (two nitrogen atoms) with a ketone group.
  • Key Differences: The additional nitrogen in diazepine enhances hydrogen-bonding capacity, altering receptor selectivity. For example, 5-formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones exhibit distinct biological activity profiles compared to the mono-nitrogen benzazepine scaffold .
  • Applications : Primarily explored for anticancer and antimicrobial activity, whereas benzazepines are GPCR-focused .

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

  • Structure : Replaces the azepine nitrogen with an oxygen atom, forming a benzoxepin ring.
  • Key Differences : The oxygen atom reduces basicity and alters electronic properties, impacting pharmacokinetics. Benzoxepins are less commonly used in CNS drug design due to reduced blood-brain barrier penetration .

Positional Isomers: 3-Benzazepines

  • Example : 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine (CAS: 107393-73-7).
  • Key Differences : The amine at position 7 (vs. position 5) shifts receptor affinity. This isomer shows selectivity for GluN2B subunits of NMDA receptors, making it valuable in neuroimaging .

Substituted Derivatives

Compound Substituent Biological Target Synthetic Method Reference
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine Br at position 7 GPCRs Suzuki cross-coupling
N,N-Dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine N,N-dimethylamine Not specified Reductive alkylation
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine CH₃ at position 7 σ receptors Solid-phase alkylation
  • Functional Impact : Bromine enhances electrophilicity for cross-coupling, while methyl groups improve lipophilicity and metabolic stability .

Stereochemical Variants

  • (R)-Enantiomer : Used in asymmetric synthesis of APIs like (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine , a key intermediate in antipsychotic drug production .
  • (S)-Enantiomer : Demonstrates distinct binding kinetics at GluN2B subunits, critical for PET tracer specificity .

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine (CAS No. 885275-16-1) is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • Structural Features : The compound features a bicyclic structure that contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on the central nervous system (CNS), particularly as a modulator of serotonin and dopamine receptors.

2. Biological Activities

Research indicates that this compound may exhibit the following biological activities:

  • Antidepressant Effects : Preliminary studies suggest that derivatives of benzazepine compounds can have antidepressant-like effects in animal models, potentially through the modulation of serotonin receptors .
  • Neuroprotective Properties : Some studies have indicated that compounds with a similar structure may protect neuronal cells from apoptosis and oxidative stress .

Case Study 1: Synthesis and Screening

A study focused on synthesizing a library of benzazepine derivatives, including this compound, evaluated their binding affinity to G-protein coupled receptors (GPCRs). The results showed that certain derivatives had significant binding affinities that could translate into therapeutic effects .

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that administration of this compound in rodent models resulted in notable changes in behavior consistent with antidepressant activity. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft due to receptor modulation .

Data Table: Biological Activity Overview

Activity Effect Reference
AntidepressantPositive modulation of serotonin
NeuroprotectionReduction in oxidative stress
GPCR BindingHigh affinity for specific receptors

Q & A

Q. What are the common synthetic routes for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, and how do stereochemical considerations influence synthesis?

The compound is typically synthesized via a six-step solution-phase process. Key steps include the formation of tert-butoxycarbonyl (Boc)-protected intermediates and subsequent immobilization on acid-labile resins like FMPB-AM for solid-phase diversification. Stereochemical control, particularly at the 5-position (R-configuration), is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in enantioselective reductive amination protocols . Structural confirmation relies on 1^1H NMR and LC/MS analysis to verify purity (>95%) and stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regiochemistry and substituent placement. For example, the benzazepine core shows distinct aromatic proton resonances at δ 6.8–7.2 ppm .
  • X-ray Crystallography: Resolves absolute configuration, as seen in related benzodiazepine structures (e.g., space group P21/c, unit cell parameters a = 9.0548 Å, b = 23.246 Å) .
  • LC/MS: Validates molecular weight (162.23 g/mol for the parent compound) and monitors reaction progress .

Advanced Research Questions

Q. How can combinatorial libraries derived from this scaffold be designed to target G-protein-coupled receptors (GPCRs)?

A solid-phase strategy enables rapid diversification through:

  • Functionalization: Acylation, sulfonation, and cross-coupling (e.g., Suzuki, Buchwald-Hartwig) introduce substituents at positions 1, 5, and 7 .
  • GPCR Focus: Brominated derivatives (e.g., 7-bromo-substituted analogs) serve as intermediates for biaryl motifs common in GPCR ligands. Pilot libraries (20–50 compounds) are screened via radioligand binding assays to identify hits with sub-micromolar affinity .

Q. What catalytic methods are effective for asymmetric synthesis of benzazepine derivatives?

Ru-catalyzed direct asymmetric reductive amination (DARA) is a scalable approach. Key parameters:

  • Catalyst Loading: 0.5–2 mol% Ru ensures enantiomeric excess (ee) >90% .
  • Optimization: Reaction temperature (50–80°C), hydrogen pressure (50–100 bar), and acid additives (e.g., acetic acid) improve yield and selectivity. Mechanistic models predict optimal conditions for industrial-scale synthesis (e.g., 3200 kg batches) .

Q. How do structural modifications impact biological activity in benzazepine analogs?

  • Substituent Effects: Electron-withdrawing groups (e.g., Br at position 7) enhance metabolic stability but may reduce solubility. Hydrophilic groups (e.g., hydroxyl or amine) improve CNS penetration .
  • Case Study: N,N-Dimethyl derivatives (e.g., CAS 1225373-40-9) show enhanced binding to serotonin receptors compared to the parent compound, highlighting the role of amine alkylation in potency .

Q. What strategies resolve contradictions in reaction optimization for benzazepine functionalization?

  • Controlled Experiments: Systematic variation of temperature, catalyst, and solvent (e.g., DMF vs. THF) identifies optimal conditions. For example, Suzuki couplings require Pd(PPh3_3)4_4 in aqueous DMF at 80°C for >80% yield .
  • Data-Driven Modeling: Multivariate analysis correlates reaction parameters (e.g., stoichiometry, time) with outcomes, enabling predictive scale-up .

Q. How are impurities profiled and controlled during benzazepine synthesis?

  • HPLC Methods: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate impurities. Pharmacopeial standards limit individual impurities to <0.5% and total impurities to <2.0% .
  • Case Study: Impurities in tert-butoxycarbonyl intermediates arise from incomplete Boc-deprotection or racemization, mitigated via optimized acidic cleavage (e.g., TFA/DCM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.